endo-8-Boc-3-carbamoyl-8-azabicyclo[3.2.1]octane
Description
endo-8-Boc-3-carbamoyl-8-azabicyclo[3.2.1]octane (CAS: 207405-68-3) is a bicyclic tertiary amine featuring a fused bicyclo[3.2.1]octane scaffold. The compound is distinguished by two critical functional groups:
- 8-Boc (tert-butyloxycarbonyl): A protective group that enhances stability during synthetic processes and modulates steric and electronic properties .
- 3-Carbamoyl: A polar substituent that can engage in hydrogen bonding, influencing solubility and biological interactions .
This compound is primarily utilized as a high-purity pharmaceutical intermediate, particularly in the synthesis of alkaloid-derived therapeutics. Its endo configuration at the 3-position is structurally significant, as stereochemistry often dictates pharmacological activity in bicyclic systems .
Properties
Molecular Formula |
C13H22N2O3 |
|---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
tert-butyl (1R,5S)-3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-9-4-5-10(15)7-8(6-9)11(14)16/h8-10H,4-7H2,1-3H3,(H2,14,16)/t8?,9-,10+ |
InChI Key |
KNDUNPVFYPDGQI-PBINXNQUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CC[C@H]1CC(C2)C(=O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl endo-3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a key intermediate in the synthesis of this compound . The reaction conditions often involve the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of tert-butyl endo-3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate may involve large-scale chemical processes that ensure high yield and purity. These processes are optimized for efficiency and cost-effectiveness, often utilizing advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butoxycarbonyl (Boc) group is a common protecting group for amines. Removal of the Boc group under acidic conditions is a critical step in synthesizing bioactive derivatives:
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane .
-
Conditions : Room temperature or mild heating (25–40°C).
-
Outcome : Generates the free amine, enabling further functionalization (e.g., alkylation, acylation).
Table 1: Boc Deprotection Conditions
| Reagent System | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| TFA/DCM (1:1) | DCM | 25°C, 2 hr | 85–90 | |
| 4M HCl/Dioxane | Dioxane | 40°C, 4 hr | 78–82 |
Functionalization at the Carbamoyl Group
The carbamoyl group (-CONH₂) undergoes nucleophilic substitution or hydrolysis:
-
Hydrolysis :
Table 2: Carbamoyl Group Transformations
Ring-Opening Reactions
The bicyclo[3.2.1]octane scaffold can undergo ring-opening under strong acidic or oxidative conditions:
-
Acid-Mediated Ring Opening :
-
Oxidative Cleavage :
Coupling Reactions
The free amine (post-Boc deprotection) participates in coupling reactions:
-
Acylation :
-
Suzuki-Miyaura Cross-Coupling :
Stereochemical Considerations
The endo configuration of the compound influences reaction outcomes:
-
Steric Effects : The carbamoyl group at the 3-position hinders electrophilic attacks on the bicyclic core .
-
Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., Rh₂(OAc)₄) preserve stereochemistry during functionalization .
Solvent and Catalytic Systems
Reactions are solvent-dependent, with polar aprotic solvents (e.g., DMF, acetonitrile) favoring nucleophilic substitutions . Catalytic systems include:
Scientific Research Applications
tert-Butyl endo-3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways and target specific molecular mechanisms.
Industry: In industrial applications, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl endo-3-carbamoyl-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Key Observations :
- Protective Groups : The Boc group in the target compound improves synthetic versatility compared to unprotected amines (e.g., tropane) or esters (e.g., ethyl 3-oxo derivatives) .
- Biological Activity : Carbamoyl and indole substituents (e.g., BIMU 1, RS 075194-190) enhance receptor binding via hydrogen bonding or π-π interactions, whereas methyl or benzyl groups prioritize lipophilicity .
Physicochemical and Pharmacokinetic Properties
| Property | endo-8-Boc-3-carbamoyl | 8-Methyl (Tropane) | BIMU 1 | RS 075194-190 |
|---|---|---|---|---|
| Molecular Weight | ~268.3 g/mol¹ | 141.2 g/mol | 390.9 g/mol | 298.4 g/mol |
| Polarity | High (carbamoyl + Boc) | Low (non-polar) | Moderate (amide) | Moderate (indole) |
| Solubility | Moderate in DMSO | Low in water | Low in water | Low in water |
| Bioactivity | Intermediate (precursor) | High (CNS effects) | Partial 5-HT4 agonism | NMDA antagonism |
¹Molecular formula listed as H2O in is likely erroneous; estimated based on structure.
Biological Activity
The compound endo-8-Boc-3-carbamoyl-8-azabicyclo[3.2.1]octane, a derivative of the 8-azabicyclo[3.2.1]octane scaffold, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article discusses its biological activity, focusing on its mechanism of action, therapeutic indications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
- Molecular Formula : C₁₂H₂₂N₂O₂
- CAS Number : 207405-68-3
- Purity : ≥ 97%
The structure of this compound is characterized by a bicyclic framework that is known for its diverse biological activities, particularly as a scaffold in drug design.
Research indicates that compounds within the 8-azabicyclo[3.2.1]octane class function primarily as monoamine reuptake inhibitors . These compounds have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are crucial in the treatment of various neuropsychiatric disorders including depression, anxiety, and ADHD .
Key Findings:
- Inhibition of Monoamine Transporters : Studies have demonstrated that derivatives of 8-azabicyclo[3.2.1]octane can inhibit the reuptake of monoamines in vitro, suggesting their potential use in treating disorders responsive to monoamine neurotransmission .
- Mu Opioid Receptor Antagonism : Some derivatives have been identified as mu opioid receptor antagonists, which could be beneficial in managing conditions such as opioid-induced bowel dysfunction without affecting central analgesic effects .
Therapeutic Applications
The biological activity of this compound suggests several therapeutic applications:
- Depression and Anxiety Disorders : Due to its role as a monoamine reuptake inhibitor, it may be effective in alleviating symptoms associated with depression and anxiety .
- Attention Deficit Hyperactivity Disorder (ADHD) : The compound's ability to modulate neurotransmitter levels positions it as a candidate for ADHD treatment .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing endo-8-Boc-3-carbamoyl-8-azabicyclo[3.2.1]octane, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves Boc-protection of the azabicyclo[3.2.1]octane core, followed by carbamoylation at the 3-position. Key intermediates (e.g., 8-Boc-8-azabicyclo[3.2.1]octane derivatives) can be characterized via /-NMR to confirm regioselectivity and HPLC-MS for purity (>95%) . Radical cyclization strategies (using AIBN/n-BuSnH) or Diels-Alder reactions may optimize ring closure efficiency .
Q. How can researchers validate the stereochemical integrity of the azabicyclo[3.2.1]octane core during synthesis?
- Methodological Answer : X-ray crystallography is the gold standard for absolute configuration determination. For rapid analysis, compare experimental -NMR coupling constants (e.g., axial vs. equatorial protons) and NOESY spectra with computational models (DFT or molecular mechanics) .
Q. What in vitro assays are suitable for initial receptor profiling of this compound?
- Methodological Answer : Screen for monoamine transporter (DAT/SERT/NET) binding using radioligand displacement assays (e.g., -WIN 35,428 for DAT). For sigma receptors, competitive binding with -DTG or -(+)-pentazocine can assess selectivity ratios (σ1 vs. σ2) . Functional activity (agonist/antagonist) is tested via cAMP accumulation or electrophysiological recordings in transfected cell lines .
Advanced Research Questions
Q. How does stereochemistry at the 3-carbamoyl position influence pharmacological activity?
- Methodological Answer : Synthesize enantiomers or diastereomers using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis. Compare binding affinities (K) and functional efficacy (EC/IC) across targets. For example, rigid 8-azabicyclo derivatives exhibit stereoselective DAT inhibition (2–10x differences in potency between enantiomers) .
Q. How can researchers resolve contradictory SAR data in monoamine transporter inhibition studies?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell type, radioligand concentration). Standardize protocols:
- Use HEK-293 cells stably expressing human DAT/SERT/NET.
- Validate results with orthogonal assays (e.g., fluorescence-based uptake vs. electrophysiology).
- Apply multivariate analysis to correlate structural descriptors (logP, polar surface area) with activity .
Q. What strategies mitigate metabolic instability of the Boc group in vivo?
- Methodological Answer : Replace Boc with alternative protecting groups (e.g., Fmoc, Alloc) for better stability in plasma. For in vivo studies, use deuterated Boc (d-Boc) to slow enzymatic cleavage. Validate via LC-MS/MS pharmacokinetic profiling in rodent models .
Data Analysis and Experimental Design
Q. How to design a study investigating the compound’s σ2 receptor-mediated apoptosis in cancer cells?
- Methodological Answer :
- Cell Models : Use σ2-overexpressing cancer lines (e.g., MDA-MB-231). Include σ1 knockdown controls (siRNA/shRNA).
- Assays : Measure caspase-3/7 activation (luminescence) and mitochondrial membrane potential (JC-1 dye).
- Controls : Co-treat with σ2 antagonists (e.g., SM-21) to confirm target specificity .
Q. What computational tools predict off-target interactions for this scaffold?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
